Oxendolone

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de l’oxendolone implique plusieurs étapes, à partir de la structure stéroïde de base. La voie de synthèse comprend généralement les étapes suivantes :

Matière première : La synthèse commence par un noyau stéroïde, tel que l’œstrone ou la testostérone.

Éthylation : Introduction d’un groupe éthyle en position 16β.

Réduction et oxydation : Diverses réactions de réduction et d’oxydation sont utilisées pour obtenir les groupes fonctionnels souhaités à des positions spécifiques.

Purification : Le produit final est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie afin d’obtenir de l’this compound sous sa forme pure.

Les méthodes de production industrielle de l’this compound ne sont pas largement documentées, mais elles impliquent probablement une synthèse à grande échelle utilisant des étapes similaires avec des conditions de réaction optimisées pour des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

L’oxendolone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Les réactions d’oxydation peuvent modifier le groupe hydroxyle en position 17β.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier le groupe cétone en position 3.

Substitution : Les réactions de substitution peuvent introduire divers groupes fonctionnels à différentes positions sur le noyau stéroïde.

Les réactifs et conditions courants utilisés dans ces réactions comprennent :

Agents oxydants : Permanganate de potassium, trioxyde de chrome.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Catalyseurs : Palladium sur carbone pour les réactions d’hydrogénation.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés, mais ils impliquent généralement des modifications des groupes fonctionnels sur le noyau stéroïde.

4. Applications de la recherche scientifique

L’this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions stéroïdiennes.

Biologie : Étudié pour ses effets sur les récepteurs des androgènes et de la progestérone.

Médecine : Utilisé dans le traitement de l’hypertrophie bénigne de la prostate et étudié pour son potentiel dans le traitement d’autres affections liées aux hormones.

Industrie : Applications potentielles dans le développement de nouveaux médicaments stéroïdiens et de thérapies hormonales.

Applications De Recherche Scientifique

Pharmacological Profile

Oxendolone acts as both an antiandrogen and a progestin. It antagonizes the androgen receptor, which is crucial for the action of male hormones like testosterone. Additionally, it functions as an agonist of the progesterone receptor, leading to antigonadotropic effects. This dual mechanism contributes to its therapeutic applications in conditions influenced by androgen levels.

Key Pharmacological Properties

- Androgen Receptor Binding : this compound has a binding affinity for the androgen receptor with a value of 320 nM.

- Progesterone Receptor Binding : It binds to the progesterone receptor with a of 20 nM.

- 5α-Reductase Inhibition : It exhibits weak inhibition of 5α-reductase, which is involved in converting testosterone to dihydrotestosterone, a more potent androgen .

Treatment of Benign Prostatic Hyperplasia

This compound is primarily used in Japan for treating BPH. The standard dosage is 200 mg administered via intramuscular injection every two weeks. However, clinical trials have raised concerns regarding its efficacy compared to placebo treatments.

- Clinical Trial Findings : A randomized controlled trial involving 60 patients demonstrated that while this compound improved urinary flow rates slightly, the differences were not statistically significant when compared to placebo. Symptoms such as urgency and frequency showed minimal improvement, suggesting that this compound may not be clinically effective for BPH management .

Animal Studies

Research has also explored this compound's effects in animal models, particularly in dogs with experimentally induced prostatic hyperplasia. These studies aimed to elucidate its role in managing prostate conditions and understanding its broader pharmacological impacts.

- Canine Prostatic Hyperplasia Study : A study published in Urological Research investigated this compound's effects on canine models with induced prostatic hyperplasia. Results indicated alterations in prostate size and function but also highlighted variability in response among subjects .

- Adverse Effects of Androgens : A review of experimental studies on androgen administration noted that while this compound is an antiandrogen, its administration can still lead to inflammatory responses and biochemical alterations in various organ systems .

Comparative Efficacy

| Compound | Indication | Administration Route | Efficacy |

|---|---|---|---|

| This compound | Benign Prostatic Hyperplasia | Intramuscular Injection | Limited; not statistically significant |

| Cyproterone Acetate | Prostate Cancer | Oral/Intramuscular | More established efficacy |

| Spironolactone | Heart Failure/Hypertension | Oral | Well-documented efficacy |

Mécanisme D'action

L’oxendolone exerce ses effets grâce à son double rôle d’antiandrogène et de progestatif. Il se lie aux récepteurs des androgènes, bloquant l’action des androgènes comme la testostérone et la dihydrotestostérone . De plus, il agit comme un agoniste du récepteur de la progestérone, imitant les effets des progestatifs naturels . Cette double activité entraîne des effets antigonadotropes, réduisant la production de gonadotrophines et abaissant par conséquent les taux d’androgènes .

Comparaison Avec Des Composés Similaires

L’oxendolone est similaire à d’autres antiandrogènes et progestatifs stéroïdiens, tels que :

Acétate de cyprotérone : Un autre antiandrogène et progestatif stéroïdien utilisé dans le traitement du cancer de la prostate et d’autres affections liées aux androgènes.

Noréthistérone : Un progestatif synthétique utilisé dans les contraceptifs hormonaux et la thérapie hormonale de remplacement.

Acétate de médroxyprogestérone : Un progestatif utilisé dans les contraceptifs et la thérapie hormonale de remplacement.

Ce qui distingue l’this compound, c’est sa structure spécifique, qui comprend un groupe éthyle en position 16β, et sa combinaison unique d’activités antiandrogènes et progestatives .

Activité Biologique

Oxendolone, a synthetic steroidal compound, is primarily recognized for its antiandrogenic and progestogenic properties. It is utilized in Japan for treating benign prostatic hyperplasia (BPH) but has raised concerns regarding its efficacy. This article delves into the biological activities of this compound, including its pharmacodynamics, pharmacokinetics, and clinical applications, supported by relevant data tables and case studies.

Chemical Profile

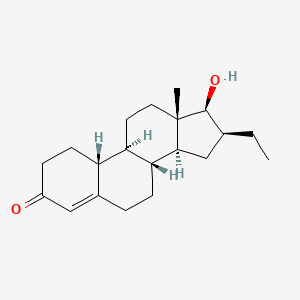

- IUPAC Name : 16β-ethyl-19-nortestosterone

- Molecular Formula : CHO

- Molar Mass : 302.458 g/mol

- Routes of Administration : Intramuscular injection

- Bioavailability : Very low (1% in dogs)

- Elimination Half-life : 5.0–6.6 days via intramuscular injection

This compound functions as an antiandrogen , antagonizing the androgen receptor (AR), which is the target for androgens like testosterone and dihydrotestosterone. Its binding affinity to the AR is relatively weak (K = 320 nM), making it a selective androgen receptor modulator (SARM) with both antagonistic and weak agonistic activities . Additionally, it acts as a progestin, activating the progesterone receptor (K = 20 nM), which contributes to its antigonadotropic effects by suppressing luteinizing hormone and testosterone levels .

Pharmacodynamics

The biological activity of this compound is characterized by its dual action:

-

Antiandrogenic Activity :

- Inhibits the effects of androgens, which can be beneficial in conditions like BPH.

- Suppresses testosterone levels similarly to other progestins used for BPH treatment.

-

Progestogenic Activity :

- Exhibits effects on progesterone receptors, leading to reduced gonadotropin release from the pituitary gland.

Pharmacokinetics

Due to its very low oral bioavailability, this compound is administered via intramuscular injection. The pharmacokinetic profile shows a significant elimination half-life, which supports less frequent dosing schedules:

| Parameter | Value |

|---|---|

| Bioavailability | ~1% (in dogs) |

| Elimination Half-life | 5.0–6.6 days |

| Administration Route | Intramuscular injection |

Treatment of Benign Prostatic Hyperplasia (BPH)

This compound has been studied for its effectiveness in treating BPH. A clinical trial involving thirty patients receiving weekly injections of this compound (200 mg) over three months showed mixed results compared to placebo treatments . The findings indicated that while some patients experienced symptomatic relief, overall efficacy remained questionable due to inconsistent outcomes across studies.

Side Effects

Common side effects associated with this compound include:

- Hormonal imbalances due to antiandrogenic activity.

- Possible weight gain or changes in libido due to progestogenic effects.

Summary of Research Findings

Research indicates that while this compound has potential therapeutic applications due to its dual action on androgen and progesterone receptors, its clinical efficacy remains debated. The following table summarizes key findings from various studies:

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S,16S,17S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-3-12-11-18-17-6-4-13-10-14(21)5-7-15(13)16(17)8-9-20(18,2)19(12)22/h10,12,15-19,22H,3-9,11H2,1-2H3/t12-,15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKLFGKATYPJPG-SSTBVEFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3CC[C@@]2([C@H]1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048814 | |

| Record name | Oxendolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33765-68-3 | |

| Record name | Oxendolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33765-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxendolone [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033765683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxendolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXENDOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN4I850D4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Oxendolone (16β-ethyl-17β-hydroxy-4-estren-3-one) primarily acts as an androgen receptor antagonist. [, , ] By binding to the androgen receptor, it competitively inhibits the binding of endogenous androgens, such as testosterone and dihydrotestosterone. [, ] This reduces the transcriptional activity of the androgen receptor, leading to a decrease in the expression of androgen-regulated genes. [, , ] The downstream effects of this mechanism include the suppression of prostatic growth in benign prostatic hyperplasia [, , ] and potential therapeutic benefits in conditions like androgenetic alopecia. []

ANone:

- Molecular Formula: C22H32O2 [, ]

- Molecular Weight: 332.48 g/mol [, ]

- Spectroscopic Data: While the provided abstracts don't delve into specific spectroscopic data, techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry are commonly employed to confirm the structure and purity of this compound. []

A: Research indicates that this compound has a long half-life in rats (3.6 days). [] A radioimmunoassay was developed to measure serum levels of this compound in rats, demonstrating its absorption and distribution. [] Specific details on its metabolism and excretion pathways in humans require further investigation.

A: While this compound generally appears to be well-tolerated, some studies report minor side effects, particularly when combined with alpha-blockers like bunazosin. [] These side effects were often manageable with dose adjustments. [] A study examining the long-term effects of various anti-androgens, including this compound, on lipid metabolism found no significant adverse impact on cardiovascular risk factors. []

A: Researchers have developed a specific and sensitive radioimmunoassay (RIA) for the quantification of this compound in serum. [] This method enabled them to determine the pharmacokinetics of this compound in rats. [] Other analytical techniques like Gas Chromatography, potentially coupled with Mass Spectrometry, could be employed to study this compound's metabolism and measure its levels in biological samples.

A: Yes, several other anti-androgenic medications are available as alternatives to this compound, including: * Steroidal Anti-androgens: Chlormadinone acetate, Cyproterone acetate, Megestrol acetate, Spironolactone [, ]* Non-steroidal Anti-androgens: Flutamide, Bicalutamide, Nilutamide []* 5-alpha Reductase Inhibitors: Finasteride, Dutasteride []

A: this compound emerged as a potential anti-androgen in the latter half of the 20th century. Research in the 1980s and 1990s focused on its application in treating benign prostatic hyperplasia, exploring its efficacy and safety profile. [, , , , , ] While its use for this indication may have been superseded by other medications, its potential application in conditions like androgenetic alopecia has garnered renewed interest. [] Further research is necessary to fully elucidate its potential benefits and limitations in various clinical settings.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.